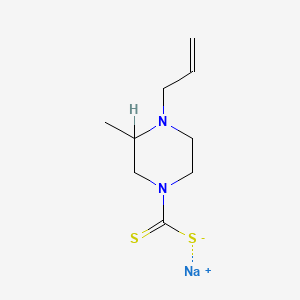
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate is a chemical compound with a unique structure that includes a piperazine ring substituted with a prop-2-en-1-yl group and a carbodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate typically involves the reaction of 3-methyl-4-(prop-2-en-1-yl)piperazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-methyl-4-(prop-2-en-1-yl)piperazine, carbon disulfide, sodium hydroxide.
Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other sulfur-containing derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 3-methyl-4-(prop-2-yn-1-yl)piperazine-1-carbodithioate: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate: Similar structure but with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with thiol groups makes it particularly valuable in biochemical research and potential therapeutic applications.
Propriétés
Numéro CAS |
26864-86-8 |
|---|---|
Formule moléculaire |
C9H15N2NaS2 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
sodium;3-methyl-4-prop-2-enylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C9H16N2S2.Na/c1-3-4-10-5-6-11(9(12)13)7-8(10)2;/h3,8H,1,4-7H2,2H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
CWYWZFZUSCCCHO-UHFFFAOYSA-M |
SMILES canonique |
CC1CN(CCN1CC=C)C(=S)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


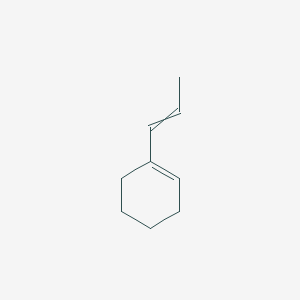
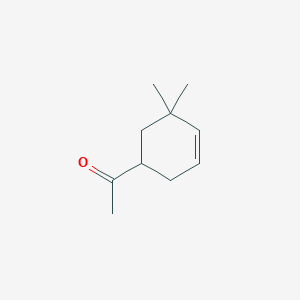
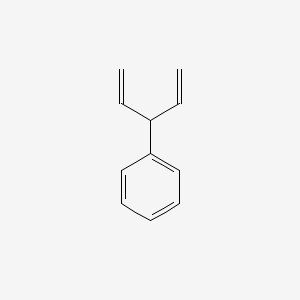
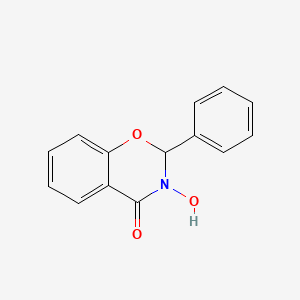

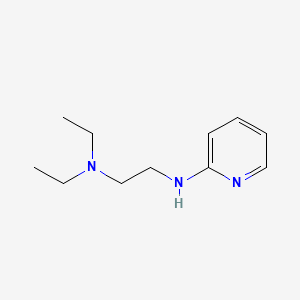
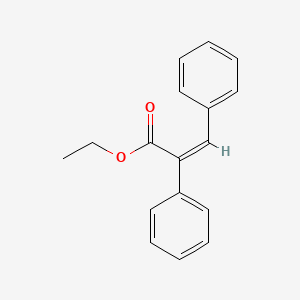
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
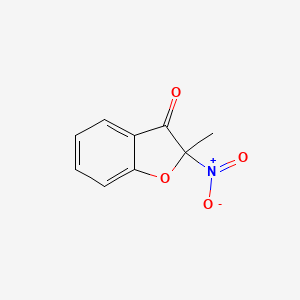

![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
